An In-depth Technical Guide to the Synthesis of a Plausible Structure for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"
An In-depth Technical Guide to the Synthesis of a Plausible Structure for "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride"
Disclaimer: The chemical name "Bis-S-C2-N(N-Me)-C2-OH dihydrochloride" is ambiguous and does not correspond to a clearly defined structure in public chemical databases. The presence of "Bis-S" is particularly confounding and may be a typographical error. This guide therefore proposes a synthesis for a plausible structure, 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride (B599025) , based on a logical interpretation of the fragments present in the provided name. This proposed structure contains a methyl group on a nitrogen (N-Me), ethyl bridges (C2), and multiple hydroxyethyl (B10761427) groups (C2-OH), consistent with the nomenclature fragments.
Proposed Structure and Retrosynthetic Analysis
The target molecule for this guide is 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride .
Systematic IUPAC Name: 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride Molecular Formula: C₁₁H₂₈Cl₂N₂O₃
A retrosynthetic analysis of the target molecule suggests a multi-step synthesis beginning from commercially available starting materials. The key bond disconnections are the C-N bonds formed during alkylation and hydroxyethylation steps.
Caption: Retrosynthetic analysis of the proposed target molecule.
Proposed Synthesis Pathway
The proposed forward synthesis involves a four-step sequence: N-alkylation, deprotection of the resulting phthalimide (B116566), exhaustive hydroxyethylation of the primary amine, and final conversion to the dihydrochloride salt.
Caption: Proposed four-step synthesis workflow.
Experimental Protocols
The following protocols are based on general methodologies for similar transformations.[1][2][3] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary for achieving high yields and purity.
Step 1: Synthesis of 2-((2-(1,3-dioxoisoindolin-2-yl)ethyl)(methyl)amino)ethan-1-ol
This step involves the N-alkylation of N-methylethanolamine with N-(2-chloroethyl)phthalimide. The secondary amine of N-methylethanolamine acts as a nucleophile, displacing the chloride.
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Reactants:
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N-methylethanolamine (1.0 eq)
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N-(2-chloroethyl)phthalimide (1.0 eq)
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Sodium carbonate (Na₂CO₃) or another suitable base (1.5 eq)
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Solvent: Acetonitrile or DMF
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Procedure:
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To a solution of N-methylethanolamine in acetonitrile, add sodium carbonate.
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Add N-(2-chloroethyl)phthalimide to the suspension.
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Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product.
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Step 2: Synthesis of 2-((2-aminoethyl)(methyl)amino)ethan-1-ol
This step is a standard Gabriel amine synthesis deprotection using hydrazine to cleave the phthalimide group.
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Reactants:
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Product from Step 1 (1.0 eq)
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Hydrazine hydrate (1.2 - 1.5 eq)
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Solvent: Ethanol or Methanol
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Procedure:
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Dissolve the phthalimide-protected intermediate in ethanol.
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Add hydrazine hydrate to the solution.
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Heat the mixture to reflux for 4-6 hours. A white precipitate (phthalhydrazide) will form.
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Cool the reaction mixture to room temperature and filter off the precipitate.
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Concentrate the filtrate under reduced pressure.
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The resulting crude amine may be purified by vacuum distillation or used directly in the next step if purity is sufficient.
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Step 3: Synthesis of 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol
This procedure involves the reaction of the primary amine with ethylene oxide to introduce two hydroxyethyl groups. This reaction must be performed with appropriate safety precautions due to the hazardous nature of ethylene oxide.
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Reactants:
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Product from Step 2 (1.0 eq)
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Ethylene oxide (2.0 - 2.2 eq)
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Solvent: Isopropanol (B130326) or water
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Procedure:
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Dissolve the diamine product in isopropanol in a high-pressure reactor.
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Cool the reactor and introduce a measured amount of liquid ethylene oxide.
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Seal the reactor and heat to a temperature between 120-180°C.[2] The pressure will increase during the reaction.
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Maintain the reaction for several hours until the ethylene oxide is consumed.
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Cool the reactor, vent any residual ethylene oxide safely, and open.
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Remove the solvent under reduced pressure to obtain the crude product. Purification can be challenging due to the high polarity and boiling point; vacuum distillation or preparative HPLC may be required.
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Step 4: Synthesis of 2-((2-(bis(2-hydroxyethyl)amino)ethyl)(methyl)amino)ethan-1-ol dihydrochloride
This is a standard acid-base reaction to form the final dihydrochloride salt.
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Reactants:
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Product from Step 3 (1.0 eq)
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Hydrochloric acid (2.0 eq, e.g., as a solution in isopropanol or diethyl ether)
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Solvent: Isopropanol or Ethanol
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Procedure:
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Dissolve the purified free base from Step 3 in isopropanol.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrochloric acid in isopropanol (2 equivalents) with stirring.
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The dihydrochloride salt should precipitate from the solution.
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Stir the suspension for 1-2 hours in the cold to ensure complete precipitation.
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Collect the solid product by filtration, wash with cold isopropanol and then diethyl ether.
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Dry the product under vacuum to yield the final dihydrochloride salt.
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Quantitative Data
No direct synthesis of the proposed molecule was found in the searched literature. The following table summarizes typical yields for analogous reactions, which can serve as a benchmark for the proposed synthesis.
| Step | Reaction Type | Analogous Reaction Example | Typical Yield (%) | Reference |
| 1 | N-Alkylation of secondary amine with alkyl halide | N-alkylation of diethanolamine (B148213) with hexadecyl bromide | ~70-80% | [1] |
| 2 | Phthalimide Deprotection | Gabriel synthesis of primary amines | >90% | Standard textbook procedure |
| 3 | Hydroxyethylation of Amine | Reaction of ethylenediamine (B42938) with ethylene oxide | High, often near-quantitative conversion | [2] |
| 4 | Salt Formation | Precipitation of amine hydrochloride salts | >95% | Standard laboratory technique |
Note: The yields are highly dependent on the specific substrates and reaction conditions and will require empirical optimization.

